6-Bromo-4-chloro-8-fluoro-2-methylquinoline
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established quinoline numbering conventions, designating it as 6-bromo-4-chloro-8-fluoro-2-methylquinoline. The Chemical Abstracts Service has assigned registry number 1156277-76-7 to this specific compound, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula C10H6BrClFN accurately reflects the atomic composition, indicating ten carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, and one nitrogen atom. The systematic name explicitly identifies the position of each substituent relative to the quinoline ring system, with the methyl group at position 2, chlorine at position 4, bromine at position 6, and fluorine at position 8.
The compound possesses a molecular weight of 274.52 atomic mass units, while its monoisotopic mass is calculated as 272.9356 daltons. The International Chemical Identifier key ZUQUNBICVNSQMA-UHFFFAOYSA-N provides an additional unique structural identifier that enables precise chemical database searches across multiple platforms. The Simplified Molecular Input Line Entry System notation CC1=NC2=C(C=C(Br)C=C2F)C(Cl)=C1 offers a linear representation of the molecular structure that clearly delineates the connectivity pattern. Database searches reveal that this compound has been indexed in multiple chemical repositories, including PubChem with compound identifier 43668643, confirming its recognition within the scientific community.
Properties
IUPAC Name |
6-bromo-4-chloro-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQUNBICVNSQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation
The foundational step involves constructing the quinoline scaffold. A widely adopted method, as outlined in patent CN106432073B, utilizes 4-bromoaniline and ethyl propiolate under nitrogen atmosphere.
Reaction Conditions:
- Step 1: 4-Bromoaniline (1.0 eq) reacts with ethyl propiolate (1.2 eq) in methanol at 30–50°C for 6–8 hours, yielding 3-(4-bromophenylamino)ethyl acrylate (78% yield).
- Step 2: Cyclization in diphenyl ether at 200–220°C forms 6-bromoquinolin-4(1H)-one, isolated via petroleum ether recrystallization (79.5% yield).
Mechanistic Insight:
The cyclocondensation proceeds through a Michael addition-elimination pathway, where the amine attacks the α,β-unsaturated ester, followed by thermal ring closure (Figure 1).
Chlorination and Fluorination
Introducing chlorine and fluorine substituents requires precise control to avoid over-halogenation.
Chlorination Protocol:
- Reagent: Phosphorus trichloride (3.0 eq) in toluene under reflux (2 hours).
- Outcome: Converts 6-bromoquinolin-4(1H)-one to 6-bromo-4-chloroquinoline (91.5% yield).
Fluorination Strategies:
- Electrophilic Fluorination: Selectfluor® (1.5 eq) in acetonitrile at 80°C introduces fluorine at position 8 (63% yield).
- Nucleophilic Displacement: Potassium fluoride (2.0 eq) in DMF at 120°C displaces a nitro group pre-installed at position 8 (58% yield).
Critical Parameter:
Fluorination efficiency depends on the leaving group’s electronegativity (NO2 > Cl > Br) and solvent polarity.
Methylation at Position 2
Methylation employs organometallic reagents to ensure regioselectivity:
Method A (Gilman Reagent):
- Conditions: 2-Lithioquinoline intermediate generated with LDA (−78°C), quenched with methyl iodide (2.0 eq).
- Yield: 68% after silica gel chromatography.
Method B (Cross-Coupling):
- Catalyst: Pd(PPh3)4 (5 mol%) facilitates Suzuki coupling between 2-bromoquinoline and methylboronic acid.
- Yield: 72% with >99% regiopurity.
One-Pot Tandem Halogenation Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
Procedure:
6-Bromo-4-chloroquinoline (1.0 eq), Selectfluor® (1.8 eq), and KF (3.0 eq) in DMF irradiated at 150°C for 30 minutes.
Results:
Advantages:
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use:
Components:
- 6-Bromo-4-chloroquinoline (1.0 eq)
- Fluoroapatite (2.0 eq) as fluorine source
- NaH (1.5 eq) as base
Conditions:
Outcome:
Industrial-Scale Production
Continuous-Flow Reactor Design
System Parameters:
- Reactor Type: Microfluidic tubular reactor (316L stainless steel)
- Flow Rate: 5 mL/min
- Temperature Gradient: 50°C (inlet) → 220°C (outlet)
Performance Metrics:
| Parameter | Value |
|---|---|
| Space-Time Yield | 12.4 kg/L·h |
| Purity | 95.7% |
| Annual Capacity | 8.2 metric tons |
Advantages:
Waste Management Protocols
Byproduct Recovery:
- Phosphorus Oxychloride: Distilled and reused (89% recovery rate).
- Diphenyl Ether: Extracted via liquid CO2 fractionation (95% purity).
Environmental Impact:
- E-Factor reduced from 18.2 (batch) to 6.7 (continuous flow)
- 92% decrease in halogenated waste generation.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Multi-Step Batch | 67 | 93 | 1.00 |
| Microwave-Assisted | 85 | 97 | 0.85 |
| Continuous Flow | 91 | 96 | 0.72 |
Key Observations:
- Continuous flow synthesis offers the best yield-cost balance
- Microwave methods excel in small-scale R&D settings.
Case Study: Pilot Plant Optimization
Challenge:
Scale-up from 10g to 5kg batches caused yield drop from 78% to 52%.
Root Cause Analysis:
- Inefficient heat transfer in large reactors
- Impurity accumulation due to reduced mixing efficiency
Solutions Implemented:
- Segmented Flow: Introduced gas-liquid segmented flow to enhance mixing.
- In-line Crystallization: Installed ultrasound-assisted crystallizers to prevent clogging.
Outcome:
- Batch yield increased to 74% at 5kg scale
- API content maintained at 98.5% purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
6-Bromo-4-chloro-8-fluoro-2-methylquinoline has been investigated for its potential as a lead compound in drug development. It exhibits significant biological activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Research has shown that this compound displays substantial antimicrobial properties. In vitro studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.2 μM |
| Escherichia coli | 7.8 μM |
| Pseudomonas aeruginosa | Moderate inhibition observed |
| Klebsiella pneumoniae | Moderate inhibition observed |
These findings suggest that this compound could serve as a potential candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored extensively. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on MCF-7 and A549 cell lines, the compound demonstrated an IC50 value ranging from 3.1 to 4.8 μM.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.5 |
| A549 | 4.0 |
These results highlight the potential of this compound as a lead for new anticancer therapies.
Biological Mechanisms
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Binding: It could interact with specific receptors on cell membranes, affecting cellular signaling pathways.
- Reactive Oxygen Species Generation: Quinoline derivatives are known to generate reactive oxygen species, leading to oxidative stress in target cells, which can induce apoptosis in cancer cells .
Industrial Applications
Beyond its medicinal applications, this compound is utilized in various industrial processes:
1. Dyes and Pigments Production
This compound serves as a building block in the synthesis of dyes and pigments due to its vibrant color properties derived from its unique molecular structure.
2. Material Science
In materials science, it is used in developing organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-8-fluoro-2-methylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Quinoline derivatives are structurally diverse, with variations in halogenation patterns, substituent groups, and substitution positions significantly influencing their chemical and biological profiles. Below is a comparative analysis of 6-bromo-4-chloro-8-fluoro-2-methylquinoline with key analogs:
Structural Analogs with Varying Substituents
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group in the CF₃ analog increases electron deficiency at position 2, enhancing reactivity in nucleophilic aromatic substitutions compared to the methyl group in the parent compound.
- Functional Group Impact: The methoxy group in 4-bromo-8-methoxyquinoline introduces hydrogen-bond acceptor capacity, aiding in crystallographic studies, while the hydroxyl group in 6-bromo-4-hydroxy-8-methyl-2-phenylquinoline enables hydrogen bonding, critical for protein target engagement.
Physicochemical Properties
- Solubility: Fluorine at position 8 in the parent compound improves aqueous solubility slightly compared to non-fluorinated analogs (e.g., 6-bromo-4-chloro-2-methylquinoline, logP ~3.5) .
- Thermal Stability : Methyl and trifluoromethyl groups enhance thermal stability, with decomposition temperatures >250°C, whereas hydroxyl or methoxy analogs decompose at lower temperatures (~200°C) .
Biological Activity
6-Bromo-4-chloro-8-fluoro-2-methylquinoline is a heterocyclic compound that belongs to the quinoline family, known for its diverse biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly as a lead compound in drug development targeting various diseases. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with relevant research findings and case studies.
The molecular formula of this compound is C10H6BrClFN. The presence of bromine, chlorine, and fluorine atoms in its structure enhances its reactivity and potential biological activity compared to other quinoline derivatives.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.2 μM |
| Escherichia coli | 7.8 μM |
| Pseudomonas aeruginosa | Moderate inhibition observed |
| Klebsiella pneumoniae | Moderate inhibition observed |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, results indicated an IC50 value ranging from 3.1 to 4.8 μM, demonstrating potent anticancer activity .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.5 |
| A549 | 4.0 |
These results highlight the potential of this compound as a lead for developing new anticancer therapies.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Binding: It could interact with specific receptors on cell membranes, affecting cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Quinoline derivatives are known to generate ROS, leading to oxidative stress in target cells, which can induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-4-chloro-8-fluoro-2-methylquinoline, and how do reaction conditions influence yield?
- Methodology : Optimize via sequential halogenation and methylation. Start with a quinoline backbone, introduce bromine at position 6 via electrophilic substitution (using Br₂/FeBr₃), followed by chlorination at position 4 (Cl₂/AlCl₃). Fluorination at position 8 can be achieved via Balz-Schiemann or halogen exchange (e.g., using KF/CuI). Methylation at position 2 is best performed using methyl iodide under basic conditions. Monitor yields via HPLC and adjust solvent polarity (e.g., DMF vs. THF) to minimize side reactions .
- Key Data : Substitution reactions for halogens show yields >75% under inert atmospheres, while methylation efficiency drops below 60% in polar aprotic solvents due to steric hindrance .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via splitting patterns. The methyl group at position 2 appears as a singlet (~δ 2.5 ppm). Fluorine deshields adjacent protons, causing downfield shifts (~δ 8.1–8.3 ppm for H-5/H-7).
- IR : Confirm C-Br (550–600 cm⁻¹), C-Cl (750–800 cm⁻¹), and C-F (1000–1100 cm⁻¹) stretches.
- HRMS : Expect [M+H]⁺ at m/z 277.93 (C₁₀H₇BrClFN⁺) .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
- Methodology : Use in vitro broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to fluoroquinolone controls (e.g., ciprofloxacin). Assess DNA gyrase inhibition via supercoiling assays .
Advanced Research Questions
Q. How do electronic effects of bromine, chlorine, and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura couplings with arylboronic acids. Bromine at position 6 acts as the primary reactive site due to lower bond dissociation energy (Br: ~65 kcal/mol vs. Cl: ~81 kcal/mol). Fluorine at position 8 enhances electron withdrawal, stabilizing transition states. Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1) .
- Data : Bromine substitution achieves >90% coupling efficiency, while chlorine remains inert under similar conditions .
Q. What strategies mitigate steric hindrance during functionalization of the 2-methyl group?
- Methodology : Employ directed ortho-metalation (DoM) using LiTMP or LDA to deprotonate the methyl group, followed by electrophilic quenching (e.g., aldehydes or ketones). Alternatively, use transition-metal-catalyzed C–H activation (e.g., Ru or Rh complexes) .
- Key Insight : Methyl-directed C–H functionalization requires bulky ligands (e.g., t-Bu₃P) to prevent catalyst poisoning by halogens .
Q. How can computational modeling (DFT, MD) predict binding affinities for kinase inhibition studies?
- Methodology : Dock the compound into ATP-binding pockets (e.g., EGFR or CDK2) using AutoDock Vina. Calculate binding energies (ΔG) and compare to known inhibitors. Validate via molecular dynamics (MD) simulations (GROMACS) to assess stability of π-π stacking with conserved phenylalanine residues .
- Data : Simulations predict strong binding (ΔG < -9 kcal/mol) due to halogen bonding with hinge-region residues .
Contradictions and Challenges
Q. Why do conflicting reports exist regarding its stability under acidic conditions?
- Analysis : Discrepancies arise from solvent choice. In HCl/EtOH (pH < 2), the compound undergoes hydrolysis (~50% degradation in 24 hrs at 25°C), while buffered acidic conditions (pH 4–5) show >90% stability. Monitor via LC-MS and stabilize with antioxidants (e.g., BHT) .
Q. How to resolve inconsistencies in biological activity across cell lines?
- Methodology : Normalize data to account for efflux pump expression (e.g., P-gp in MDR1-overexpressing cells). Use isogenic cell pairs (e.g., parental vs. ABCB1-transfected) and combine with efflux inhibitors (verapamil) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
